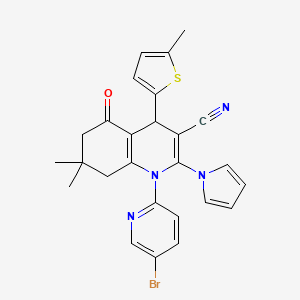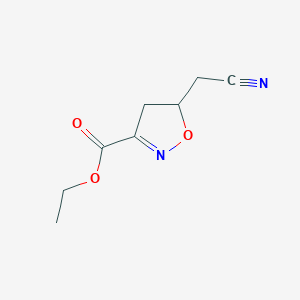
4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-7-methoxy-3,4-dihydro-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-7-methoxy-3,4-dihydro-2H-chromen-2-one: , also known by its systematic name 3-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)propanoic acid , is a natural compound found in certain plant species. Its chemical formula is C₁₂H₁₄O₆ . The compound features a benzodioxole ring system, which contributes to its interesting properties.
Métodos De Preparación
Synthesis:: The synthetic routes to obtain this compound involve several steps. One common approach is the condensation of appropriate precursors, followed by cyclization. Detailed reaction conditions and reagents are beyond the scope of this article, but researchers have explored various methods to access it.
Industrial Production:: While industrial-scale production methods are less common due to the compound’s natural occurrence, isolation from plant sources remains a viable approach. Extraction and purification techniques are employed to obtain sufficient quantities for research and applications.
Análisis De Reacciones Químicas
Reactivity::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction processes may yield different derivatives.
Substitution: Substituents on the benzodioxole ring can be modified via substitution reactions.
Acids and Bases: Used for cyclization and functional group transformations.
Oxidizing Agents: Employed in oxidation reactions.
Reducing Agents: Used for reduction processes.
Major Products:: The specific products formed depend on reaction conditions and substituents. Researchers have reported derivatives with altered biological activities.
Aplicaciones Científicas De Investigación
Chemistry::
Natural Product Research: Investigating its biosynthesis and structural modifications.
Medicinal Chemistry: Exploring derivatives as potential drug candidates.
Antioxidant Properties: Due to its phenolic structure.
Anti-inflammatory Effects: Studied for potential therapeutic applications.
Cytotoxicity and Anticancer Activity: Evaluated against cancer cell lines.
Flavor and Fragrance Industry: Some derivatives contribute to aromatic profiles.
Phytochemicals in Food: Occurs naturally in certain edible plants.
Mecanismo De Acción
The compound’s effects likely involve interactions with cellular targets. Further research is needed to elucidate specific pathways and molecular mechanisms.
Comparación Con Compuestos Similares
While unique in its benzodioxole structure, it shares similarities with other flavonoids and natural phenolic compounds. Notable related compounds include:
Propiedades
Fórmula molecular |
C19H18O7 |
|---|---|
Peso molecular |
358.3 g/mol |
Nombre IUPAC |
4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-7-methoxy-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C19H18O7/c1-21-10-4-5-11-12(8-16(20)26-14(11)6-10)13-7-15-18(25-9-24-15)19(23-3)17(13)22-2/h4-7,12H,8-9H2,1-3H3 |
Clave InChI |
ZDWXNQBOVUCCGU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C(CC(=O)O2)C3=CC4=C(C(=C3OC)OC)OCO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-cyclobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051368.png)
![6-[(E)-2-(4-fluorophenyl)ethenyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051376.png)
![3-[4-(4-Fluorophenyl)piperidin-1-yl]-1-(4-methoxybenzyl)pyrrolidine-2,5-dione](/img/structure/B11051388.png)
![4-(1,3-benzodioxol-5-ylmethyl)-4',4'-dimethyl-3,4-dihydro-1H,2'H,6'H-spiro[benzo[f]quinoline-2,1'-cyclohexane]-2',6'-dione](/img/structure/B11051394.png)
![1-bromo-9,10-dimethoxy-2-[(4-methoxyphenyl)sulfanyl]-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one](/img/structure/B11051405.png)
![2-Oxo-1,2,5,6,7,8,9,10-octahydrocycloocta[b]pyridine-3,4-dicarbonitrile](/img/structure/B11051415.png)
![6-Imino-8,8-dimethyl-3-(propan-2-yl)-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitrile](/img/structure/B11051430.png)
![1-(4-Chlorophenyl)-4-[(4-fluoroanilino)methyl]-N~2~-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carboxamide](/img/structure/B11051433.png)

![methyl 2-benzyl-7-[(2,3-dihydro-1H-inden-1-ylacetyl)amino]-1,3-benzoxazole-5-carboxylate](/img/structure/B11051442.png)
![1'-benzyl-2'-hydroxy-8-nitro-1,2,4,4a-tetrahydro-4'H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5'-pyrimidine]-4',6'(1'H)-dione](/img/structure/B11051445.png)
![5,5'-[benzene-1,3-diylbis(oxy)]bis(1-phenyl-1H-tetrazole)](/img/structure/B11051453.png)